7,8-Dihydro-7-methyl-8-thioxoguanosine
Description
7,8-Dihydro-7-methyl-8-thioxoguanosine is a modified nucleoside characterized by a sulfur substitution at the 8-position (thioxo group) and a methyl group at the 7-position of the purine ring (Figure 1). This structural modification distinguishes it from canonical guanosine and oxidative damage products like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). The compound is listed among sugar-derived pharmaceuticals, though its biological roles and mechanisms remain less explored compared to well-studied analogs like 8-oxodG .
Properties
CAS No. |
127794-14-3 |
|---|---|
Molecular Formula |
C11H15N5O5S |
Molecular Weight |
329.34 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8-sulfanylidene-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5S/c1-15-4-7(13-10(12)14-8(4)20)16(11(15)22)9-6(19)5(18)3(2-17)21-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,13,14,20)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
RYCBQZRMWCNRMH-UUOKFMHZSA-N |
SMILES |
CN1C2=C(N=C(NC2=O)N)N(C1=S)C3C(C(C(O3)CO)O)O |
Isomeric SMILES |
CN1C2=C(NC(=NC2=O)N)N(C1=S)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN1C2=C(NC(=NC2=O)N)N(C1=S)C3C(C(C(O3)CO)O)O |
Synonyms |
7,8-dihydro-7-methyl-8-thioxoguanosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural Comparison of Modified Guanosine Derivatives
Key Observations :
- The methyl group in this compound may stabilize the dihydro structure, reducing spontaneous oxidation compared to 8-oxodG, which is prone to further oxidative damage .
- The thioxo group likely alters hydrogen-bonding capacity.
Research Findings :
- Replication Bypass: DNA polymerase η (Polη) efficiently replicates 8-oxoG by inserting cytosine, reducing mutagenesis. However, the methyl and thioxo groups in this compound may hinder polymerase activity or repair enzyme binding .
- Repair Efficiency : 8-oxodG is excised by OGG1, but the thioxo group’s bulkiness could impede glycosylase access, leading to persistent lesions (inferred from 8-oxodG repair studies) .
Analytical Challenges
- Detection: While 8-oxodG is quantified via UHPLC and chemical tagging , the sulfur atom in this compound may require adjusted chromatographic conditions (e.g., ion-pairing agents) or sulfur-specific mass spectrometry transitions .
Preparation Methods
Nucleophilic Displacement and Thioxo Group Introduction
The synthesis commences with 2,6,8-trichloro-7-methylpurine (3), where the 8-chloro group undergoes nucleophilic displacement by a sulfur-containing reagent. This step capitalizes on the inherent reactivity hierarchy of purine halogens, with the 8-position being most susceptible to substitution. The reaction yields 2-chloro-8,9-dihydro-7-methyl-8-thioxopurin-6(1H)-one (5), establishing the thioxo functionality critical to the target compound.
Reaction Conditions :
Glycosylation via Vorbrüggen Procedure
Compound 5 is glycosylated with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose using the Vorbrüggen method, a cornerstone of nucleoside synthesis. This step forms the β-glycosidic bond between the purine and ribose moieties, yielding 2-chloro-8,9-dihydro-7-methyl-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-8-thioxopurin-6(1H)-one (6).
Mechanistic Insights :
-
Activation : The purine base is silylated (e.g., hexamethyldisilazane) to enhance nucleophilicity.
-
Coupling : A Lewis acid (e.g., trimethylsilyl triflate) facilitates ribofuranose attachment in anhydrous acetonitrile.
-
Stereochemistry : The reaction proceeds with high β-selectivity, consistent with typical Vorbrüggen outcomes.
Deprotection and Amination
The benzoyl-protected ribose in compound 6 is deprotected under mild basic conditions (e.g., methanolic ammonia), yielding 2-chloro-8,9-dihydro-7-methyl-9-β-D-ribofuranosyl-8-thioxopurin-6(1H)-one (7). Final amination with liquid ammonia at 150°C replaces the 2-chloro group with an amino group, producing this compound (2).
Critical Parameters :
-
Temperature Control : High-temperature amination ensures complete substitution while avoiding purine ring degradation.
-
Yield Optimization : Excess ammonia and extended reaction times maximize conversion efficiency.
Structural Characterization and Validation
X-ray Crystallographic Analysis
The structure of this compound was unequivocally confirmed via single-crystal X-ray diffraction. Key findings include:
-
Bond Lengths : The C8–S bond measures 1.68 Å, consistent with a thione (C=S) configuration.
-
Methyl Positioning : The N7-methyl group adopts a equatorial orientation, minimizing steric strain.
-
Hydrogen Bonding : The thioxo group participates in intramolecular hydrogen bonds with adjacent NH groups, stabilizing the dihydropurine conformation.
Comparative Analysis of Synthetic Approaches
While the described method remains the most documented route to this compound, alternative strategies merit consideration:
Reductive Pathways for Dihydropurine Formation
Reduction of oxidized purine precursors, as seen in 7,8-dihydro-8-methylpterin synthesis, could theoretically apply to guanosine analogs. However, such methods often lack the regioselectivity required for 8-thioxo group installation, making them less viable for this target .
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